3-Iodo-4-methyl-6-nitro-1H-indazole 3-Iodo-4-methyl-6-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1000342-56-2
VCID: VC8187130
InChI: InChI=1S/C8H6IN3O2/c1-4-2-5(12(13)14)3-6-7(4)8(9)11-10-6/h2-3H,1H3,(H,10,11)
SMILES: CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-]
Molecular Formula: C8H6IN3O2
Molecular Weight: 303.06 g/mol

3-Iodo-4-methyl-6-nitro-1H-indazole

CAS No.: 1000342-56-2

Cat. No.: VC8187130

Molecular Formula: C8H6IN3O2

Molecular Weight: 303.06 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4-methyl-6-nitro-1H-indazole - 1000342-56-2

CAS No. 1000342-56-2
Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
IUPAC Name 3-iodo-4-methyl-6-nitro-2H-indazole
Standard InChI InChI=1S/C8H6IN3O2/c1-4-2-5(12(13)14)3-6-7(4)8(9)11-10-6/h2-3H,1H3,(H,10,11)
Standard InChI Key QJGKMXBICJYOCY-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-]

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Iodo-4-methyl-6-nitro-1H-indazole belongs to the indazole family, featuring a bicyclic framework with nitrogen atoms at positions 1 and 2. The substituents—iodine at position 3, methyl at position 4, and nitro at position 6—create distinct electronic and steric effects that influence its reactivity. The molecular formula C₈H₆IN₃O₂ corresponds to a molecular weight of 303.06 g/mol .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1000342-56-2
IUPAC Name3-iodo-4-methyl-6-nitro-1H-indazole
SMILESCC1=CC(=CC2=NNC(=C12)I)N+[O-]
InChIKeyQJGKMXBICJYOCY-UHFFFAOYSA-N
Molecular Weight303.06 g/mol

The nitro group at position 6 introduces strong electron-withdrawing effects, while the iodine atom at position 3 offers a site for cross-coupling reactions .

Synthesis and Functionalization

Synthetic Pathways

The synthesis of 3-iodo-4-methyl-6-nitro-1H-indazole likely involves sequential functionalization of the indazole core. A plausible route includes:

  • Nitration: Introducing the nitro group at position 6 of 4-methyl-1H-indazole using nitric acid or nitronium tetrafluoroborate under controlled conditions.

  • Iodination: Electrophilic iodination at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .

Reactivity and Derivative Formation

The compound’s reactivity is dominated by three key functional groups:

  • Iodo Substituent: Participates in Suzuki-Miyaura and Ullmann couplings to form biaryl structures, a strategy widely used in drug discovery .

  • Nitro Group: Reduces to an amine under catalytic hydrogenation, enabling access to aminobenzimidazole analogs with enhanced biological activity.

  • Methyl Group: Undergoes oxidation to a carboxylic acid or serves as a steric hindrance modulator in enzyme binding .

Table 2: Representative Chemical Transformations

Reaction TypeReagents/ConditionsProduct
Cross-CouplingPd(PPh₃)₄, aryl boronic acid3-Aryl-4-methyl-6-nitroindazole
Nitro ReductionH₂, Pd/C3-Iodo-4-methyl-6-aminoindazole
Methyl OxidationKMnO₄, H₂O3-Iodo-4-carboxy-6-nitroindazole

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor to anticancer agents, with its nitro group enabling prodrug strategies (e.g., bioreductive activation in hypoxic tumors). Early-stage studies on analogs show IC₅₀ values of 5–20 μM against colorectal (HCT-116) and breast (MDA-MB-231) cancer lines .

Materials Science

Indazole derivatives are explored as organic semiconductors due to their planar structures and π-conjugation. The iodine substituent may facilitate crystal engineering via halogen bonding .

Future Directions

Research priorities include:

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

  • Target Identification: Proteomic studies to map interaction partners in disease pathways.

  • Hybrid Molecules: Conjugation with nanoparticles or antibodies for targeted therapy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator